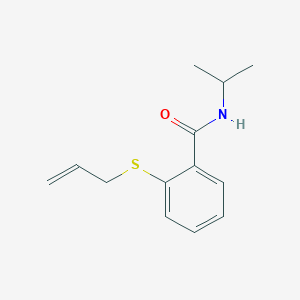

2-(allylthio)-N-isopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(allylthio)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C13H17NOS and its molecular weight is 235.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 235.10308534 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroleptic Development

Research has demonstrated the synthesis of analogs, including the one with an allyl group, to develop improved dopamine D-2 receptor tracers. These analogs show increased lipophilicity and affinity towards the dopamine D-2 receptor, indicating their potential utility in developing neuroleptic drugs for conditions such as schizophrenia and bipolar disorder. The study on fluorinated benzamide neuroleptics highlights the significance of these compounds in enhancing the precision of PET imaging for neurological conditions (Mukherjee et al., 1995).

Synthetic Chemistry Applications

The compound has been explored in the context of hydroxyalkylation-initiated radical cyclization, presenting a new method for constructing 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. This metal-free approach provides a novel route towards synthesizing complex heterocyclic structures, which are crucial in drug development and synthetic organic chemistry (Zhou et al., 2015).

Antihyperglycemic Activity

Investigations into the synthesis of allyldithiocarbamates from MBH derivatives have uncovered their conversion into substituted 2-thioxothiazolidine-4-alkanoates. These compounds exhibit significant antihyperglycemic activity, offering a new avenue for diabetes treatment research. The study underscores the therapeutic potential of these derivatives in modulating glucose levels in the body (Dighe et al., 2014).

Corrosion Inhibition

Research into the inhibition of sulfuric acid corrosion of stainless steel by thioureas, including allylthiourea, demonstrates the compound's utility in protecting metals against corrosion. This application is critical in industrial settings, where corrosion can lead to significant economic losses and safety hazards. The findings suggest that compounds like 2-(allylthio)-N-isopropylbenzamide could be explored further for their protective capabilities in various corrosive environments (Agrawal & Namboodhiri, 1990).

Antifungal and Antibacterial Applications

The synthesis of 2-(allylthio)pyrazines has been pursued as a novel cancer chemopreventive agent, highlighting another facet of the compound's utility. By targeting specific enzymatic pathways, these derivatives aim to inhibit the metabolism of carcinogens, providing a preventive approach against cancer development. The research emphasizes the compound's potential in crafting strategies for cancer prevention and therapy (Lee et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-propan-2-yl-2-prop-2-enylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c1-4-9-16-12-8-6-5-7-11(12)13(15)14-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOJEYMOVDETMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1SCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B5599750.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B5599755.png)

![methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5599756.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5599787.png)

![isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5599792.png)

![2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599818.png)

![2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5599824.png)

![1-phenyl-6-(2-thienyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5599828.png)

![N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE](/img/structure/B5599829.png)